Tenovin-3 is a novel small molecule identified through research efforts. [] Its classification likely falls within the realm of sirtuin inhibitors, similar to other members of the Tenovin family like Tenovin-1 and Tenovin-6. [, , , , , , , , , , , , , , , , ] Sirtuins are a family of NAD+-dependent deacetylases involved in various cellular processes, including metabolism, stress response, and aging. [, , , , , , , , , , , , , , , , ] The specific role of Tenovin-3 within this family requires further investigation.
Tenovin-3 is a small molecule compound that has garnered attention in scientific research due to its ability to inhibit sirtuins, a class of proteins involved in various cellular processes, including aging and cancer. The compound is particularly noted for its potential applications in oncology, specifically as an anti-cancer agent targeting non-small cell lung cancer with epidermal growth factor receptor exon 19 deletions. Tenovin-3 is classified as a sirtuin inhibitor and is part of a broader class of compounds known as tenovins, which have been studied for their effects on the p53 signaling pathway.
The synthesis of Tenovin-3 involves several steps starting from commercially available starting materials. The key steps include:
The molecular structure of Tenovin-3 can be described in terms of its chemical formula and structural features. It has a distinct arrangement that contributes to its biological activity:
The structure includes functional groups that are critical for its interaction with biological targets, particularly the p53 protein, which plays a vital role in regulating the cell cycle and preventing tumor formation.
Tenovin-3 undergoes several types of chemical reactions that can modify its properties and biological activity:
Tenovin-3 primarily targets the p53 protein, enhancing its activity within cells. The mechanism of action involves:
Tenovin-3 exhibits several notable physical and chemical properties:
Tenovin-3 has a wide range of scientific applications:
Tenovin-3 exerts its primary anticancer effects through selective inhibition of SIRT2, a NAD⁺-dependent deacetylase involved in metabolic regulation and stress response. Biochemical analyses reveal that Tenovin-3 binds SIRT2’s catalytic domain with high specificity, disrupting its deacetylase activity. This inhibition elevates acetylation levels of critical SIRT2 substrates, including p53 (at Lys382) and α-tubulin, leading to cell cycle arrest and apoptosis [1] [10]. In EGFR-mutant non-small cell lung cancer (NSCLC) PC9 cells, Tenovin-3-mediated SIRT2 inhibition induces mitochondrial dysfunction, characterized by reduced voltage-dependent anion channel 1 (VDAC1) expression, cytochrome c release, and loss of mitochondrial membrane potential [1]. These events trigger dual apoptotic and ferroptotic cell death, confirmed by:
Table 1: Key Biochemical Effects of Tenovin-3-Mediated SIRT2 Inhibition
Target/Pathway | Effect | Functional Consequence |
---|---|---|
SIRT2 deacetylase activity | Inhibited (IC₅₀ ~1.7 μM) | Hyperacetylation of p53/α-tubulin |
Mitochondrial VDAC1 | Downregulated | Cytochrome c release |
Glutathione metabolism | GSH depletion | Lipid ROS accumulation |
SLC7A11/GPX4 | Suppressed | Loss of antioxidant defense |
While Tenovin-3 shows selectivity for SIRT2, its analog Tenovin-6 is a dual inhibitor of both SIRT1 and SIRT2. Structural differences account for this divergence: Tenovin-6’s extended hydrophobic chain enables deeper penetration into the larger substrate-binding cleft of SIRT1 [3] [5]. Functional contrasts include:
Table 2: Pharmacodynamic Comparison of Tenovin-3 and Tenovin-6
Parameter | Tenovin-3 | Tenovin-6 |
---|---|---|
Primary Targets | SIRT2 | SIRT1/SIRT2 |
SIRT1 Inhibition Efficacy | Weak (>50 μM IC₅₀) | Strong (~10 μM IC₅₀) |
Cellular p53 Response | Indirect upregulation | Direct stabilization |
Dominant Cell Death Mechanism | Apoptosis/Ferroptosis | Cell cycle arrest (p21) |
Mitochondrial Effects | VDAC1 suppression, cyt c release | Minimal impact |
The thiourea moiety (–NHC=S) in Tenovin-3 is critical for SIRT2 affinity. Molecular docking studies demonstrate that the thiocarbonyl sulfur forms hydrogen bonds with residues in SIRT2’s catalytic cleft (e.g., Asp100/101), while its lipophilic 3-(trifluoromethyl)phenyl group occupies a hydrophobic subpocket [5] [6]. Replacing thiourea with urea (–NHC=O) diminishes potency due to:
Virtual screening of thiourea derivatives identifies MI-44 and MI-217 as potent SIRT3 inhibitors, validating the scaffold’s versatility. These compounds share Tenovin-3’s thiourea core and show binding energies of –45.61 ± 0.064 kcal/mol (MI-44) and –41.65 ± 0.089 kcal/mol (MI-217) with SIRT3, inducing apoptosis in breast cancer cells [5].
Table 3: Binding Parameters of Thiourea vs. Urea Modifications in Sirtuin Inhibitors
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7